

# physical and chemical properties of 2,6-Dibromo-3,5-difluoropyridine

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## Compound of Interest

Compound Name: 2,6-Dibromo-3,5-difluoropyridine

Cat. No.: B1298664

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## An In-depth Technical Guide to 2,6-Dibromo-3,5-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2,6-Dibromo-3,5-difluoropyridine**, a halogenated pyridine derivative with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

## Core Physical and Chemical Properties

**2,6-Dibromo-3,5-difluoropyridine** is a solid at room temperature. It is a highly functionalized aromatic compound, offering multiple reactive sites for further chemical modification. Proper storage conditions are in an inert atmosphere at 2-8°C.

Property	Value
CAS Number	210169-13-4[1]
Molecular Formula	C <sub>5</sub> HBr <sub>2</sub> F <sub>2</sub> N[1]
Molecular Weight	272.87 g/mol [1]
Physical Form	Solid
Purity	≥95-98%[1]
Storage Temperature	2-8°C, Inert atmosphere
IUPAC Name	2,6-dibromo-3,5-difluoropyridine
InChI	1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
InChIKey	VOFPGLZHLD BACN-UHFFFAOYSA-N
SMILES	FC1=C(Br)N=C(Br)C(F)=C1[1]
Topological Polar Surface Area (TPSA)	12.89 Å <sup>2</sup> [1]
logP	2.8848[1]

## Chemical Reactivity and Synthetic Utility

The structure of **2,6-Dibromo-3,5-difluoropyridine** is notable for its differential reactivity. The carbon-bromine bonds are significantly more reactive than the carbon-fluorine bonds in common cross-coupling reactions. This allows for selective, sequential functionalization of the pyridine ring. The electron-withdrawing nature of the fluorine and bromine atoms also activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.

This compound is a valuable intermediate for synthesizing complex, polysubstituted pyridines, which are common scaffolds in pharmaceuticals and agrochemicals.[2] The bromine atoms serve as handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

## Experimental Protocols

While a specific, detailed synthesis for **2,6-Dibromo-3,5-difluoropyridine** is not extensively published in peer-reviewed journals, a plausible synthetic route can be extrapolated from standard halogenation procedures on fluorinated pyridines. The following protocols are representative of the synthesis of similar compounds and the key reactions that **2,6-Dibromo-3,5-difluoropyridine** would undergo.

## Representative Synthesis via Bromination of 3,5-Difluoropyridine (Hypothetical)

This protocol describes a general method for the bromination of a di-substituted pyridine ring.

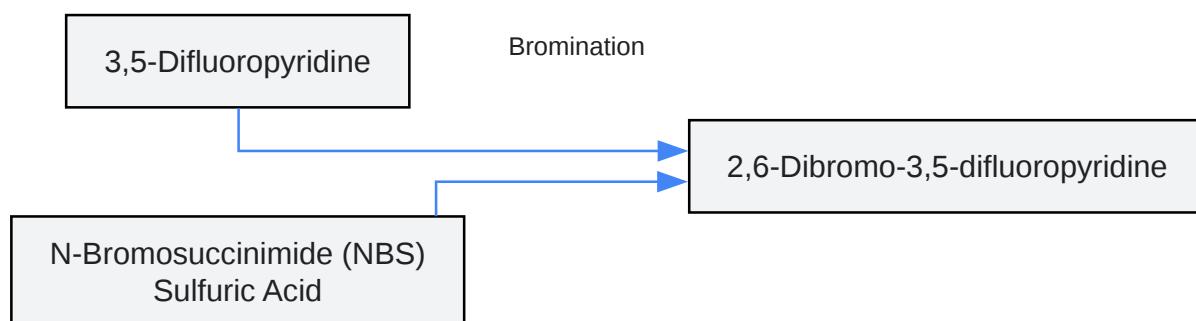
### Materials:

- 3,5-Difluoropyridine
- N-Bromosuccinimide (NBS)
- Sulfuric acid
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, reflux condenser

### Procedure:

- In a round-bottom flask, dissolve 3,5-difluoropyridine (1.0 equiv.) in a minimal amount of concentrated sulfuric acid at 0°C.
- Slowly add N-Bromosuccinimide (2.2 equiv.) portion-wise, ensuring the temperature remains below 10°C.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C.

- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
- Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
- Extract the aqueous layer three times with dichloromethane.
- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel to yield **2,6-Dibromo-3,5-difluoropyridine**.



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Caption: Hypothetical synthesis of **2,6-Dibromo-3,5-difluoropyridine**.

## Suzuki Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki cross-coupling reaction at one of the C-Br positions, a key application for this molecule.[\[4\]](#)

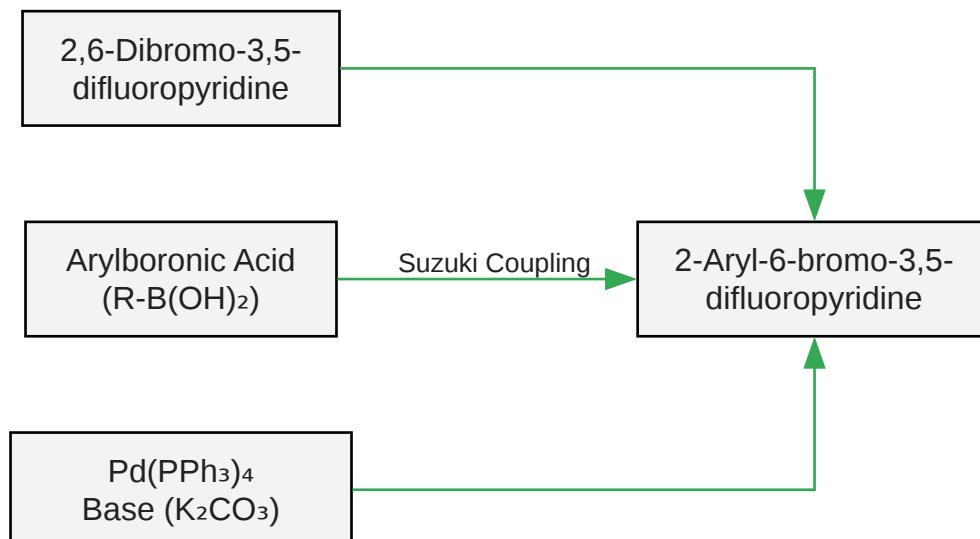
Materials:

- **2,6-Dibromo-3,5-difluoropyridine** (1.0 equiv.)

- Arylboronic acid (1.1 equiv.)
- Palladium catalyst, e.g.,  $\text{Pd}(\text{PPh}_3)_4$  (3-5 mol%)
- Base, e.g., Potassium carbonate (2.0 equiv.)
- Solvent system (e.g., Toluene/Water or Dioxane/Water)
- Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (Nitrogen or Argon)

Procedure:

- To a Schlenk flask under an inert atmosphere, add **2,6-Dibromo-3,5-difluoropyridine**, the arylboronic acid, the palladium catalyst, and the base.[4]
- Evacuate and backfill the flask with an inert gas three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.[4]
- Monitor the reaction by TLC. Upon consumption of the starting material, cool the mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the residue by silica gel column chromatography to obtain the mono-arylated product.



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Caption: Suzuki cross-coupling reaction workflow.

## Safety Information

**2,6-Dibromo-3,5-difluoropyridine** should be handled with care in a well-ventilated area or a chemical fume hood. Based on safety data for similar compounds, it is classified as a warning-level hazard.

- Hazard Statements: May cause skin and serious eye irritation.
- Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
- Pictogram: GHS07 (Exclamation mark).

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

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